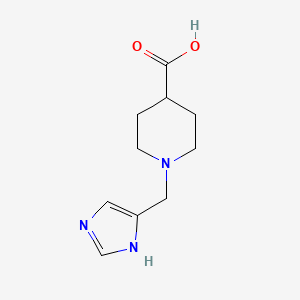

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

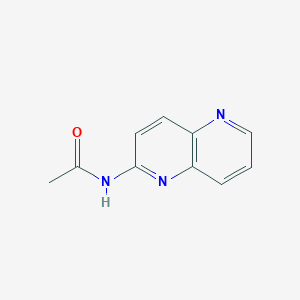

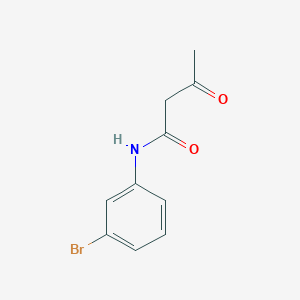

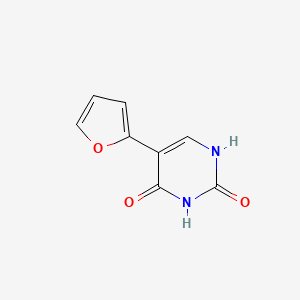

The compound "1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid" is a heterocyclic compound that features both imidazole and piperidine rings. Imidazole is a five-membered planar ring with two nitrogen atoms at non-adjacent positions, which is a feature of many biologically active molecules. Piperidine is a six-membered ring containing one nitrogen atom, which is often found in chemical entities with pharmacological properties. The combination of these two rings in a single molecule suggests potential for biological activity and makes it an interesting target for synthesis and study.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been reported in various studies. For instance, the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids was achieved by reacting 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride and haloform cleavage to yield the desired products in high yields . Another study reported the synthesis of 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives through the reaction of acid chlorides with 2,3-diaminopyridine . Although these methods do not directly describe the synthesis of "1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid," they provide valuable insights into the synthesis of similar imidazole-containing compounds.

Molecular Structure Analysis

The molecular structure of imidazole and piperidine derivatives has been characterized using various spectroscopic techniques. For example, novel heterocyclic amino acids containing the piperidine ring were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS . Similarly, the imidazo[1,5-a]pyridine skeleton has been used to generate stable N-heterocyclic carbenes, and their structures were characterized . These studies demonstrate the importance of spectroscopic methods in determining the structure of such complex molecules.

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. For instance, imidazo[1,5-a]pyridine carbenes were involved in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans10. Additionally, imidazo[1,5-a]pyridine derivatives have been used to synthesize stable N-heterocyclic carbenes . These reactions highlight the reactivity of imidazole derivatives and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be inferred from related compounds. For example, the synthesis of α-(1H-imidazol-1-yl)alkyl (IMIDA) carboxylic acid esters, which are chemically labile and serve as prodrugs, suggests that imidazole-containing compounds can have interesting chemical properties that make them suitable for drug development . The thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have also been investigated, providing insights into the stability and potential applications of these compounds .

Scientific Research Applications

Electrolytic Coloring in Anodized Aluminum

- Research Context : The compound has been investigated for its influence on the throwing power and resistance to atmospheric oxidation during the electrolytic coloring of anodized aluminum from tin(II) solutions, as part of a study on heterocyclic organic compounds (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Synthesis and Anticancer Activity

- Research Context : This compound has been used in the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which were evaluated for anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2013).

Reaction Mechanisms and Structural Analysis

- Research Context : Studies have been conducted on the functionalization reactions and crystal structure involving 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid, contributing to the understanding of reaction mechanisms and molecular structures (Yıldırım, Kandemirli, & Demir, 2005; Ö. Yıldırım et al., 2006).

Medical Imaging and Diagnosis

- Research Context : The compound has been part of studies in the preparation of mixed ligand fac-tricarbonyl complexes for potential applications in medical imaging and diagnosis (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Synthesis and Structure of Coordination Polymers

- Research Context : The synthesis and crystal structure of a one-dimensional coordination polymer of nickel(II) with 4 ′ -(imidazol-1-ylmethyl)benzoate anion were studied, showcasing the compound's role in coordination chemistry (Fan, Zhang, Okamura, Zou, Ueyama, & Sun, 2001).

High-Pressure Continuous Flow Synthesis

- Research Context : High-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, including this compound, has been investigated for the production of pharmaceuticals like daclatasvir (Carneiro, Gutmann, Souza, & Kappe, 2015).

Future Directions

properties

IUPAC Name |

1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFWBFYCVMEIGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)